molecular formula C13H10ClF3N4OS B389751 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea

Cat. No.: B389751
M. Wt: 362.76g/mol
InChI Key: DXKBVOSGAYUZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves a series of organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with carbon disulfide and methyl iodide to form the corresponding isothiocyanate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols[5][5].

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10ClF3N4OS

Molecular Weight

362.76g/mol

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H10ClF3N4OS/c1-21-10(4-5-18-21)11(22)20-12(23)19-9-6-7(13(15,16)17)2-3-8(9)14/h2-6H,1H3,(H2,19,20,22,23)

InChI Key

DXKBVOSGAYUZNV-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.